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molecular formula C8H10N2O2 B184222 2,3-Dimethyl-6-nitroaniline CAS No. 59146-96-2

2,3-Dimethyl-6-nitroaniline

Cat. No. B184222
M. Wt: 166.18 g/mol
InChI Key: YEFYPFWBLCARLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172065B2

Procedure details

A solution of 2,3-dimethyl-6-nitroaniline (83 g, 500 mmol) in methanol (1000 mL) was hydrogenated (H2, 50 psi) over Raney Nickel (5 g). On completion, the reaction mixture was filtered, and the mother liquor was evaporated to dryness to give a dark solid as the product.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([N+:10]([O-])=O)[C:3]=1[NH2:4]>CO.[Ni]>[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][CH:6]=[C:5]([NH2:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
On completion, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the mother liquor was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a dark solid as the product

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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